2-(3-Trifluoromethoxy-phenyl)-benzothiazole
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Overview
Description
2-(3-Trifluoromethoxy-phenyl)-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzothiazole moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-(3-Trifluoromethoxy-phenyl)-benzothiazole typically involves the following steps:
Suzuki–Miyaura Coupling: This method is widely used for the formation of carbon-carbon bonds.
Isothiocyanate Synthesis: Another method involves the reaction of phenyl isothiocyanate with amines under mild conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(3-Trifluoromethoxy-phenyl)-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzothiazole moiety into more reduced forms, such as benzothiazolines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-(3-Trifluoromethoxy-phenyl)-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethoxy-phenyl)-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2-(3-Trifluoromethoxy-phenyl)-benzothiazole can be compared with other similar compounds, such as:
3-(Trifluoromethoxy)phenylboronic acid: This compound also contains a trifluoromethoxy group but differs in its boronic acid moiety.
Phenyl isothiocyanate: This compound is an isomer of phenyl thiocyanate and is used in similar synthetic applications.
The uniqueness of this compound lies in its benzothiazole structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
874739-16-9 |
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Molecular Formula |
C14H8F3NOS |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H8F3NOS/c15-14(16,17)19-10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)20-13/h1-8H |
InChI Key |
YFUQRZOMDVSZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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